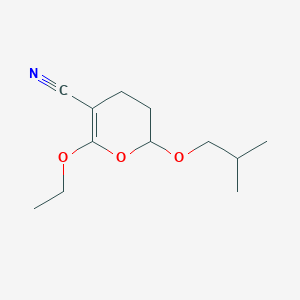
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile is an organic compound with a complex structure that includes both ethoxy and methylpropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile typically involves multiple steps. One common method involves the reaction of 2-methylpropyl alcohol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3,4-dihydro-2H-pyran-5-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylpropoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium ethoxide in ethanol at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Ethoxy-2-methylpropane: Shares the ethoxy group but differs in the overall structure and reactivity.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains similar functional groups but has a different core structure.
Uniqueness
6-Ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile is unique due to its combination of ethoxy and methylpropoxy groups attached to a dihydropyran ring with a nitrile group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
特性
CAS番号 |
112147-92-9 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
6-ethoxy-2-(2-methylpropoxy)-3,4-dihydro-2H-pyran-5-carbonitrile |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12-10(7-13)5-6-11(16-12)15-8-9(2)3/h9,11H,4-6,8H2,1-3H3 |
InChIキー |
KMJQBTSGQOUJCN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(CCC(O1)OCC(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


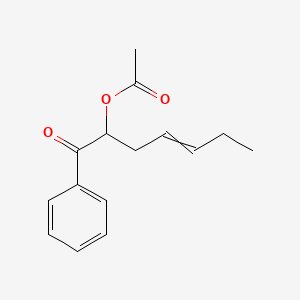
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
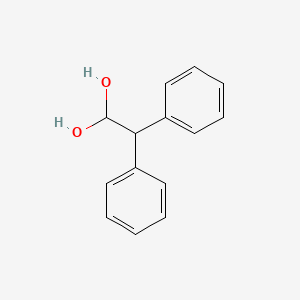
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
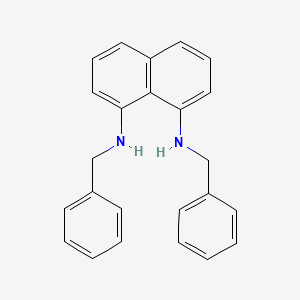
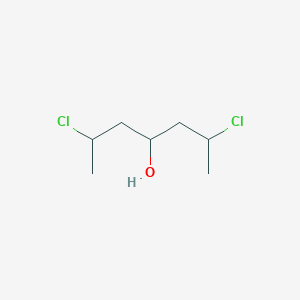
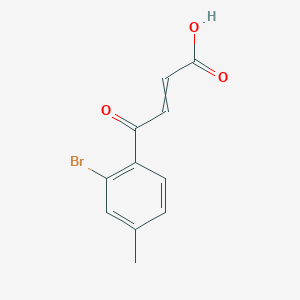
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
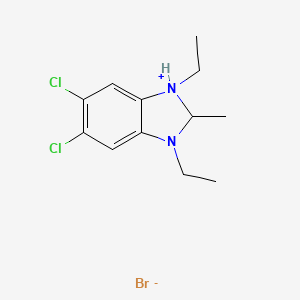
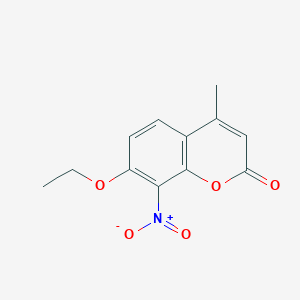
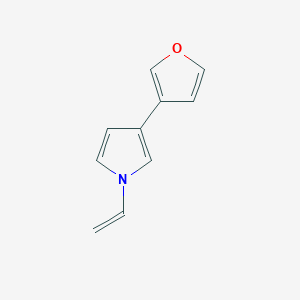
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
